4-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5OS/c1-7-11(23-6-18-7)12(22)17-5-10-20-19-9-4-8(13(14,15)16)2-3-21(9)10/h2-4,6H,5H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWRJNCEOPCOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolo[4,3-a]pyridine core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The trifluoromethyl group is often introduced using reagents like trifluoromethylating agents, while the thiazole ring can be constructed through cyclization reactions involving thioamides.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the synthetic routes for higher yields and purity. This might include the use of continuous flow reactors, large-scale reactors, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Chemical Reactions Involving 4-Methyl-N-((7-(Trifluoromethyl)- Triazolo[4,3-a]Pyridin-3-yl)methyl)Thiazole-5-Carboxamide
This compound can undergo several types of chemical reactions, including:
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Nucleophilic Substitution : The trifluoromethyl group can influence the reactivity of the molecule in nucleophilic substitution reactions.
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Hydrolysis : The carboxamide group may undergo hydrolysis under acidic or basic conditions.
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Cross-Coupling Reactions : The presence of the triazolo-pyridine unit allows for potential participation in cross-coupling reactions.
Reaction Conditions
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | Inert atmosphere, controlled temperature | Substituted derivatives |
| Hydrolysis | Acidic or basic conditions, heat | Carboxylic acid or amine derivatives |
| Cross-Coupling | Palladium catalyst, appropriate ligands | Coupled products with other aryl or alkyl groups |
Mechanism of Action and Biological Activity
The mechanism of action for 4-methyl-N-((7-(trifluoromethyl)- triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. Compounds with similar structures have shown inhibitory effects on certain enzyme pathways or act as modulators for receptor activity, contributing to their pharmacological effects.
Characterization and Analysis
Characterization of this compound involves techniques such as:
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NMR Spectroscopy : To confirm the molecular structure.
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HPLC : For purity assessment.
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X-ray Crystallography : To determine the three-dimensional arrangement of atoms.
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Thermal Analysis (TGA, DSC) : To study thermal stability and phase transitions.
Analytical Data
| Technique | Purpose | Expected Outcome |
|---|---|---|
| NMR Spectroscopy | Structural confirmation | Confirmation of molecular structure |
| HPLC | Purity assessment | High purity (>95%) |
| X-ray Crystallography | 3D structure determination | Crystal structure data |
| Thermal Analysis | Thermal stability | Melting point, decomposition temperature |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the thiazole and triazole rings. Structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to thiazole and triazole derivatives. For instance:
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific kinases involved in cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration.
- In Vitro Studies : In vitro evaluations have shown that derivatives of thiazole with triazole moieties exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have reported that similar compounds demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) .
- Case Study : A related compound was selected for screening by the National Cancer Institute (NCI), which demonstrated promising results in inhibiting tumor growth across multiple human cancer cell lines .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent:
- Mechanism : The presence of the thiazole ring is known to contribute to antimicrobial activity by disrupting bacterial cell wall synthesis or function.
- Testing Against Pathogens : Compounds with similar structures have been tested against various strains of bacteria and fungi, showing effectiveness against resistant strains of pathogens .
Pharmacological Insights
The pharmacological profile of 4-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide suggests several key insights:
- Selectivity : The compound exhibits selective toxicity towards cancer cells compared to normal cells, which is critical for minimizing side effects in therapeutic applications.
- Combination Therapy Potential : There is ongoing research into using this compound in combination with other anticancer agents to enhance efficacy and overcome drug resistance.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of specific molecular targets, such as kinases. By binding to these targets, the compound can interfere with cellular signaling pathways, leading to the desired biological effects. The exact molecular pathways involved would depend on the specific application and target of the compound.
Comparison with Similar Compounds
Core Heterocycle Influence
- Triazolopyridine vs. Pyrimidine/Pyridine : The [1,2,4]triazolo[4,3-a]pyridine core in the target compound may offer enhanced π-π stacking and hydrogen-bonding capabilities compared to pyridine (e.g., ) or pyrimidine (e.g., ) cores due to its fused aromatic system and nitrogen-rich structure .
- Thiazole vs. Isoxazole : Replacing thiazole with isoxazole (as in ) alters electronic density and bioavailability. Thiazoles generally exhibit better metabolic stability due to sulfur’s lower electronegativity compared to oxygen in isoxazoles .
Biological Activity
The compound 4-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide (CAS Number: 2034373-96-9) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
The compound's molecular formula is , with a molecular weight of 341.31 g/mol. It features a thiazole ring and a triazolo-pyridine moiety, which are known for their bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀F₃N₅OS |
| Molecular Weight | 341.31 g/mol |
| CAS Number | 2034373-96-9 |
Biological Activity Overview
Research into the biological activity of this compound indicates potential efficacy in various therapeutic areas, including antiviral and anticancer activities.
Antiviral Activity
A study highlighted the compound's ability to inhibit viral replication. It was found to exhibit significant antiviral activity against various viruses by targeting specific viral proteins. For instance, its effectiveness against the Hepatitis C virus (HCV) was noted, where it showed an IC50 value of approximately 32.2 μM, suggesting moderate antiviral potency .
Anticancer Activity
The compound's anticancer properties have also been investigated. In vitro studies demonstrated that it could inhibit the growth of several cancer cell lines. For example, it displayed cytotoxic effects with IC50 values ranging from 1.4 to 2.0 μM against melanoma cell lines . The structure-activity relationship (SAR) studies suggested that modifications in the triazolo-pyridine moiety could enhance its potency against cancer cells .
The proposed mechanism involves the interaction of the compound with specific enzymes and receptors involved in viral replication and tumor growth. The trifluoromethyl group enhances lipophilicity, facilitating better cell membrane penetration and subsequent intracellular action .
Case Studies
- Hepatitis C Virus Inhibition : A study focused on the compound's inhibition of NS5B RNA polymerase demonstrated a significant reduction in viral load in vitro, indicating its potential as an antiviral agent .
- Antitumor Efficacy : In another study involving human tumor cell lines, the compound showed selective cytotoxicity, particularly against A375 melanoma cells, where it inhibited cell proliferation effectively .
Q & A
Q. What are the optimal synthetic routes for 4-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step heterocyclization and fluorination. Key steps include:
- Cyclization : Use sodium hydride (NaH) in toluene under reflux to form the triazolo-pyridine core, as demonstrated in similar triazolo-thiadiazole syntheses .
- Trifluoromethylation : Introduce the trifluoromethyl group via trifluoroethyl acetate in dioxane under controlled warming, a method validated for fluorinated pyrazolo-triazinones .
- Coupling : Link the thiazole-carboxamide moiety using K₂CO₃ in N,N-dimethylformamide (DMF) or THF, ensuring nucleophilic substitution efficiency .
- Purification : Silica gel chromatography or crystallization from ethanol/dioxane mixtures improves purity (>95%) .
- Yield Optimization : Adjust stoichiometry (1.1–1.2 eq. of alkyl halides) and reaction time (10–24 hours) to minimize side products .
Q. How can researchers characterize the structural integrity of this compound and confirm its purity?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify proton environments (e.g., trifluoromethyl singlet at ~δ 110 ppm in ¹³C) and aromatic thiazole/triazolo-pyridine signals .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functionalities .
- Chromatography :
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98%) .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S, and F percentages to validate stoichiometry .
Advanced Research Questions
Q. What computational strategies are effective in predicting the biological targets and binding modes of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6), focusing on hydrogen bonds between the carboxamide group and catalytic residues .
- Quantum Chemical Calculations : Apply density functional theory (DFT) to optimize the geometry and calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions influenced by the trifluoromethyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers, critical for membrane-targeted applications .
Q. How do structural modifications (e.g., trifluoromethyl position, thiazole substituents) influence bioactivity and selectivity?
- Methodological Answer :
- SAR Studies :
- Trifluoromethyl Group : Compare logP values (via HPLC) and IC₅₀ against analogs without fluorine. Fluorine enhances lipophilicity and metabolic stability, as seen in triazolo-thiadiazole antifungals .
- Thiazole Substituents : Synthesize derivatives with methyl, phenyl, or halogens at the 4-position. Test inhibitory activity in enzyme assays (e.g., CYP450 isoforms) to map steric vs. electronic effects .
- In Vitro/In Vivo Correlation : Use murine models to validate computational predictions of blood-brain barrier penetration (e.g., SwissADME predictions) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization :
- Cell Lines : Use identical cell lines (e.g., HepG2 for cytotoxicity) and passage numbers to reduce variability .
- Dose-Response Curves : Generate IC₅₀ values with ≥8 concentration points (n=3 replicates) to ensure reproducibility .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic or tautomeric discrepancies .
- Meta-Analysis : Apply machine learning (e.g., Random Forest) to aggregate data from public databases (ChEMBL, PubChem), identifying outliers linked to assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
